N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide
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Overview
Description
N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C15H24N4O It is known for its unique structure, which includes an aminophenyl group, a methyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 4-aminophenylacetic acid with N-methylpiperidine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from 0°C to 100°C. Solvents such as ethanol, methanol, and dichloromethane are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-nitrophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide, while reduction may produce N-(4-aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)ethanol .
Scientific Research Applications
N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)ethanol
- N-(4-Nitrophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
N-(4-Aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
652140-10-8 |
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Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-methyl-2-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C15H23N3O/c1-17-9-7-12(8-10-17)11-15(19)18(2)14-5-3-13(16)4-6-14/h3-6,12H,7-11,16H2,1-2H3 |
InChI Key |
PVCLRYCBNJAJPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CC(=O)N(C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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